molecular formula C26H18FN5O5 B2970380 4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide CAS No. 1032001-78-7

4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide

Número de catálogo B2970380
Número CAS: 1032001-78-7
Peso molecular: 499.458
Clave InChI: MFSFURZYWJUJFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which has been shown to have a number of beneficial effects on neurological function.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Properties

A series of benzamide derivatives, including those structurally similar to "4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide," have been synthesized and evaluated for their effect on gastrointestinal motility. These compounds have shown potential as selective serotonin 4 (5-HT4) receptor agonists, offering possibilities as novel prokinetic agents with reduced side effects. Such agents are effective in enhancing gastric emptying and defecation, indicating their utility in addressing gastrointestinal disorders (Sonda et al., 2004).

Identification and Characterization of Impurities

In the context of drug development, identifying and characterizing impurities is crucial for ensuring drug safety and efficacy. A study on Repaglinide, a medication used to treat diabetes, identified seven novel impurities, including compounds structurally related to "4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide." These impurities were isolated, and their structures were elucidated using advanced analytical techniques, contributing to the drug's quality control and safety evaluation (Kancherla et al., 2018).

Theoretical and Conformational Studies

Theoretical conformational analysis of benzamide drugs, including those resembling "4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide," has provided insights into their pharmacological activity. Such studies help in understanding the active conformations of these compounds and their interactions with biological receptors, which is essential for designing more effective therapeutic agents (van de Waterbeemd & Testa, 1983).

Radiosynthesis for Imaging Studies

Compounds structurally similar to "4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide" have been radioiodinated for use in imaging studies targeting serotonin-5HT2 receptors. Such radiolabeled compounds are promising tracers for γ-emission tomography, aiding in the study of various psychiatric and neurological disorders by allowing the visualization of receptor distribution and density in the brain (Mertens et al., 1994).

Propiedades

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18FN5O5/c1-14-5-7-18-23(34)19(26-30-24(31-37-26)15-3-2-4-16(27)9-15)11-32(25(18)28-14)12-22(33)29-17-6-8-20-21(10-17)36-13-35-20/h2-11H,12-13H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSFURZYWJUJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCO4)C5=NC(=NO5)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.